1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene: is a chiral ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes two ferrocene units and a phosphine group. The presence of the ferrocene units imparts stability and redox properties, making it a valuable compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative with a suitable leaving group.
Formation of the Phosphine Ligand: The ferrocene derivative is then reacted with a phosphine reagent under controlled conditions to form the desired phosphine ligand.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Ferrocene Derivatives: Large-scale production of ferrocene derivatives using efficient and cost-effective methods.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.
Purification and Isolation: Employing advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene units can undergo oxidation to form ferrocenium ions.
Reduction: The compound can be reduced back to its original state from the oxidized form.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the original ferrocene compound.
Substitution: Formation of substituted phosphine derivatives.
Scientific Research Applications
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene has a wide range of scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation and hydroformylation.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique redox properties.
Material Science: Employed in the synthesis of advanced materials with specific electronic and magnetic properties.
Organometallic Chemistry: Studied for its role in the formation of organometallic complexes with transition metals.
Mechanism of Action
The mechanism of action of 1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming stable complexes.
Chiral Induction: The chiral centers induce asymmetry in the catalytic reactions, leading to the formation of enantiomerically enriched products.
Redox Activity: The ferrocene units participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in asymmetric catalysis.
1,1’-Bis(dialkylphosphino)ferrocene: Another chiral ligand with similar applications.
1,1’-Bis(diarylphosphino)ferrocene: Known for its stability and versatility in various catalytic reactions.
Uniqueness
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene stands out due to its:
Enhanced Chiral Induction: The presence of multiple chiral centers provides superior chiral induction in catalytic reactions.
Redox Properties: The ferrocene units impart unique redox properties, making it suitable for redox-active catalysis.
Versatility: Its ability to form stable complexes with a wide range of metal centers enhances its versatility in various applications.
Properties
Molecular Formula |
C50H54Fe3N2P2 |
---|---|
Molecular Weight |
912.5 g/mol |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/t2*16-,22?;;;;;/m00...../s1 |
InChI Key |
UFADELBZVDMXHP-RFVBIFPDSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.